Bienvenue dans la boutique en ligne BenchChem!

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Medicinal Chemistry Synthetic Chemistry Regioselective Synthesis

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine (CAS 76091-01-5, PubChem CID is a disubstituted pyrazole featuring a primary amine at the C3 position and a 4-methoxyphenyl group directly at N1. With a molecular weight of 189.21 g/mol, a computed XLogP3 of 1.5, one hydrogen bond donor, and three hydrogen bond acceptors, it occupies a physicochemical space distinct from larger N1,N3-diaryl analogs such as the dual COX/5-LOX inhibitor FPL 62064.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 76091-01-5
Cat. No. B1357293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-1H-pyrazol-3-amine
CAS76091-01-5
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CC(=N2)N
InChIInChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12)
InChIKeyPUYOZGLXKYWMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine (CAS 76091-01-5): Core Pyrazole Building Block for Kinase-Targeted Synthesis


1-(4-Methoxyphenyl)-1H-pyrazol-3-amine (CAS 76091-01-5, PubChem CID 16740655) is a disubstituted pyrazole featuring a primary amine at the C3 position and a 4-methoxyphenyl group directly at N1 [1]. With a molecular weight of 189.21 g/mol, a computed XLogP3 of 1.5, one hydrogen bond donor, and three hydrogen bond acceptors, it occupies a physicochemical space distinct from larger N1,N3-diaryl analogs such as the dual COX/5-LOX inhibitor FPL 62064 . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase-targeted libraries . Commercially available from suppliers such as Alfa Aesar (catalog H32918, 95% purity) , it serves as a foundational scaffold for the regiospecific construction of more complex bioactive molecules.

Why Generic N1-Aryl-3-aminopyrazole Substitution Is Not Feasible: Substitution-Pattern-Dependent Properties of 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine


The position of the amine substituent on the pyrazole ring critically determines reactivity, physicochemical properties, and downstream biological performance. 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine cannot be generically substituted with its 5-amino regioisomer (CAS 16907-09-8) because the two isomers exhibit distinct hydrogen-bond acceptor counts, differing electronic environments at the pyrazole nitrogen atoms, and divergent regioselectivity in subsequent derivatization reactions . Similarly, the 4-aryl-substituted analog 4-(4-methoxyphenyl)-1H-pyrazol-3-amine (CAS 93439-79-3) displays a markedly higher melting point (198–205 °C versus 180–183 °C for the title compound), reflecting fundamentally different crystal packing and solubility behavior that impacts formulation and purification workflows . Attempting to substitute the larger, dual-pharmacophore FPL 62064 scaffold (N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine; MW 265.31; IC50 3.1–3.5 μM against COX and 5-LOX) [1] for the streamlined N1-aryl-3-amino core (MW 189.21) introduces an additional phenyl ring and NH linker, approximately 40% greater molecular weight, altered lipophilicity, and a fundamentally different target engagement profile, rendering the two molecules chemically and pharmacologically non-interchangeable.

Quantitative Differentiation: Where 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine Stands Apart


Regioisomeric Differentiation: 3-Amino vs. 5-Amino Substitution on the Pyrazole Core

The title compound (3-amino isomer) is regioisomerically distinct from 1-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS 16907-09-8). Computational analysis reveals that the 5-amino isomer possesses four hydrogen bond acceptor sites versus three for the 3-amino isomer, a direct consequence of the different electronic environment of the amine when positioned adjacent to the N1-nitrogen versus the N2-nitrogen of the pyrazole ring . This difference in hydrogen-bonding capacity influences solubility, target recognition, and the regiochemical outcome of subsequent N-functionalization or cyclocondensation reactions [1].

Medicinal Chemistry Synthetic Chemistry Regioselective Synthesis

N1-Aryl vs. C4-Aryl Substitution: Impact on Solid-State Properties and Processability

The title compound, bearing the 4-methoxyphenyl group on the N1 nitrogen, exhibits an experimentally determined melting point of 180–183 °C . In contrast, its constitutional isomer 4-(4-methoxyphenyl)-1H-pyrazol-3-amine (CAS 93439-79-3), which carries the identical aryl group at the C4 carbon, displays a significantly higher melting range of 198–205 °C . This approximately 20 °C elevation in melting point reflects stronger intermolecular interactions in the solid state for the C4-substituted isomer, directly attributable to the different spatial orientation of the aryl ring relative to the pyrazole NH and NH2 groups.

Process Chemistry Solid-State Chemistry Purification

Molecular Economy: Reduced Size and Complexity vs. the FPL 62064 Pharmacophore

The title compound (C10H11N3O, MW 189.21) represents a minimal N1-aryl-3-aminopyrazole core, contrasting sharply with the elaborated dual-pharmacophore scaffold of FPL 62064 (C16H15N3O, MW 265.31), which incorporates an additional N1-phenyl substituent and an NH linker at C3 [1]. The title compound has a computed XLogP3 of 1.5, one hydrogen bond donor, and only two rotatable bonds , whereas FPL 62064 bears a substantially larger and more lipophilic architecture (IC50 values: 3.1 μM for COX, 3.5 μM for 5-LOX) .

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Validated Synthetic Route with Reproducible Yield and Full Spectroscopic Characterization

A robust, microwave-assisted synthetic protocol for the title compound has been reported, employing 4-methoxyphenylhydrazine hydrochloride and 3-methoxyacrylonitrile with sodium ethoxide in ethanol at 150 °C for 2 hours, affording the product in 85% isolated yield after column chromatography . Full characterization data are available, including 1H NMR (δ 8.00, d, J = 2.5 Hz, H-5; δ 5.67, d, J = 2.5 Hz, H-4; δ 4.97, br s, NH2), 13C NMR, FTIR, and HRMS, providing a reliable identity benchmark for procurement quality verification . This contrasts with the 4-substituted analog CAS 93439-79-3, for which Sigma-Aldrich explicitly notes that no analytical data are collected for the product as part of its AldrichCPR collection .

Synthetic Methodology Quality Control Process Reproducibility

Patent-Cited Utility as a Kit Kinase Inhibitor Scaffold: Structural Prerequisite for Melanogenesis-Targeted Programs

Patent US-9161894-B2 identifies 1-(4-methoxyphenyl)-1H-pyrazol-3-amine as an active compound within the broader class of N-containing heterocycles claimed for the inhibition of Kit receptor tyrosine kinase, specifically for treating hyperpigmentation and cutaneous mastocytosis [1]. The patent explicitly distinguishes the structural requirements for Kit inhibition, wherein the direct N1-aryl-3-amino substitution pattern represented by the title compound is a core pharmacophoric element [1]. This is in contrast to the N1-phenyl-N3-(4-methoxyphenyl)amino arrangement of FPL 62064, which is separately claimed for dual COX/5-LOX inhibition [2]. The structurally minimal nature of the title compound makes it a preferred starting point for SAR exploration around the Kit pharmacophore.

Kinase Inhibition Dermatology Skin Hyperpigmentation

When to Prioritize Procuring 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine (CAS 76091-01-5)


Fragment-Based Drug Discovery Requiring a Minimal N1-Aryl-3-aminopyrazole Core

When a discovery program requires a low-molecular-weight (189.21 g/mol), fragment-compliant pyrazole scaffold with favorable ligand efficiency metrics (XLogP3 1.5, only 2 rotatable bonds, 1 H-bond donor), the title compound is preferred over larger elaborated analogs such as FPL 62064 (MW 265.31) [Section 3, Evidence Item 3]. Its reduced complexity allows for efficient exploration of growth vectors from the C4, C5, and NH2 positions, while maintaining compliance with fragment physicochemical guidelines [1].

Regiospecific Synthesis of N1-Arylpyrazolo[1,5-a]pyrimidines and Related Fused Heterocycles

The 3-amino group of the title compound serves as a regiospecific nucleophilic handle for cyclocondensation with 1,3-dielectrophilic reagents (e.g., β-ketoesters, enaminones) to construct pyrazolo[1,5-a]pyrimidine cores. The N1-aryl substitution pattern directs the regiochemical outcome of ring fusion distinctly from the 5-amino regioisomer (CAS 16907-09-8), which has a different H-bond acceptor profile (4 vs. 3 acceptors) and would yield an alternative fusion geometry [Section 3, Evidence Item 1]. A validated synthetic protocol affording the compound in 85% yield is publicly available for in-house resynthesis .

Kit Kinase Inhibitor Programs Targeting Dermatological or Cosmetic Applications

For research programs directed at Kit receptor tyrosine kinase inhibition in the context of skin hyperpigmentation, cutaneous mastocytosis, or skin lightening, the title compound represents the minimal pharmacophoric core explicitly covered by the claims of US Patent 9,161,894 B2 [Section 3, Evidence Item 5]. Procurement of this specific scaffold enables SAR studies around the N1-aryl and C3-amino positions without the confounding dual COX/5-LOX pharmacology introduced by the N3-phenylamino extension present in FPL 62064 [2].

Solid-Form and Crystallization Screening Requiring a Lower-Melting N1-Arylpyrazole

When designing crystallization or formulation protocols where a lower-melting solid form is advantageous (e.g., hot-melt extrusion, melt-based amorphous solid dispersions), the title compound (mp 180–183 °C) is favored over the C4-aryl-substituted isomer 4-(4-methoxyphenyl)-1H-pyrazol-3-amine (mp 198–205 °C) [Section 3, Evidence Item 2]. The approximately 20 °C lower melting point of the N1-substituted isomer reflects its distinct crystal packing and provides a broader thermal processing window .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.